N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.
Coupling reactions: The benzo[d]thiazole and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of organic electronic materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)acetamide: Lacks the thiophene and isopropylthio groups.
N-(thiophen-2-yl)acetamide: Lacks the benzo[d]thiazole and isopropylthio groups.
N-(4-(isopropylthio)phenyl)acetamide: Lacks the benzo[d]thiazole and thiophene groups.
Uniqueness
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is unique due to the combination of its structural motifs, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS3/c1-14(2)27-16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)28-22/h3-12,14H,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHJHLAQOBDGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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